Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate is an organic compound with the molecular formula C11H13ClN2O3. It is a derivative of acetic acid and is characterized by the presence of a chloro group and a hydrazinylidene group attached to the ethyl acetate backbone. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetoacetate with 2-methylphenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Reaction Setup: Ethyl 2-chloroacetoacetate is dissolved in a suitable solvent, such as ethanol or methanol.
Addition of Reagent: 2-methylphenylhydrazine is slowly added to the solution while maintaining the temperature at around 0°C to 5°C.
Stirring and Reaction: The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
Isolation of Product: The product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydrazinylidene group can be oxidized to form corresponding azo compounds.
Reduction Reactions: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of ethyl 2-azido-2-[(2-methylphenyl)hydrazinylidene]acetate.
Oxidation: Formation of ethyl 2-chloro-2-[(2-methylphenyl)azo]acetate.
Reduction: Formation of ethyl 2-chloro-2-[(2-methylphenyl)hydrazine]acetate.
Scientific Research Applications
Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied as a precursor for the development of new drugs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The chloro group and hydrazinylidene moiety play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate: Differing by the presence of a methoxy group instead of a methyl group, this compound exhibits different reactivity and biological properties.
Ethyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate: Similar in structure but with variations in the position of the methyl group, affecting its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOCJALLQHWBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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